molecular formula C4H4Cl2N2S B2742288 2-(Dichloromethyl)-5-methyl-1,3,4-thiadiazole CAS No. 75341-27-4

2-(Dichloromethyl)-5-methyl-1,3,4-thiadiazole

Cat. No. B2742288
CAS RN: 75341-27-4
M. Wt: 183.05
InChI Key: YKMDDQGBRBNZCM-UHFFFAOYSA-N
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Description

2-(Dichloromethyl)-5-methyl-1,3,4-thiadiazole, also known as DMTA, is a heterocyclic compound belonging to the class of thiadiazoles. It is a colorless solid that is soluble in polar solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). DMTA has been extensively studied due to its potential applications in the fields of pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Corrosion Inhibition

A study investigated the corrosion inhibition properties of 1,3,4-thiadiazole derivatives on mild steel in hydrochloric acid, revealing that these compounds, including variations similar to 2-(Dichloromethyl)-5-methyl-1,3,4-thiadiazole, show good inhibition efficiency. The research suggests that the adsorption of these inhibitors follows Langmuir’s adsorption isotherm, indicating their potential as effective corrosion inhibitors in acidic environments (Lebrini et al., 2005).

Antimicrobial Activity

Research on the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, a compound structurally related to this compound, demonstrated potential antimicrobial activity. The study highlights the ability of these compounds to inhibit the growth of pathogenic bacterial strains like Escherichia coli and Salmonella typhi, suggesting the relevance of thiadiazole derivatives in developing new antimicrobial agents (Sah et al., 2014).

Antifilarial and Antitumor Agents

Another study focused on the synthesis of thiazoles and selenazoles, including derivatives of 2,4-disubstituted thiadiazoles, for their antitumor and antifilarial activities. The research identified compounds with significant activity against leukemia cells and filarial worms, underscoring the therapeutic potential of thiadiazole derivatives in treating cancer and filarial infections (Kumar et al., 1993).

Fungicidal Activity

The fungicidal activity of 2-alkyl (alkylthio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) against Rhizoctonia solani, a major rice disease, was evaluated, revealing that certain thiadiazole derivatives exhibit higher fungicidal activity. This finding indicates the potential of thiadiazole compounds in agricultural applications to protect crops from fungal diseases (Chen et al., 2000).

properties

IUPAC Name

2-(dichloromethyl)-5-methyl-1,3,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2N2S/c1-2-7-8-4(9-2)3(5)6/h3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMDDQGBRBNZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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